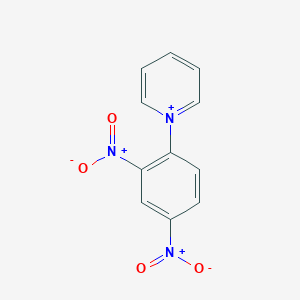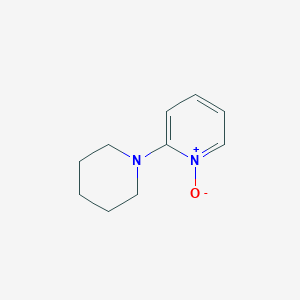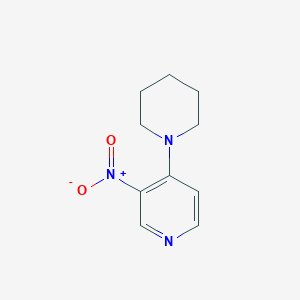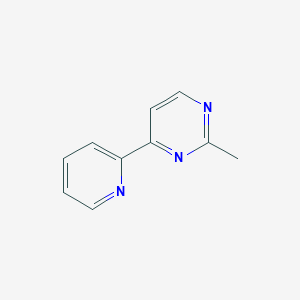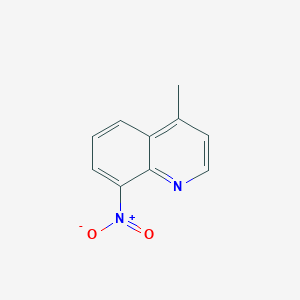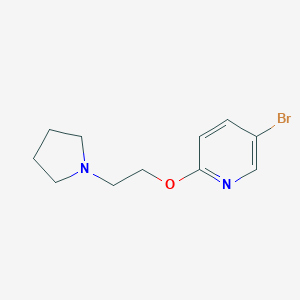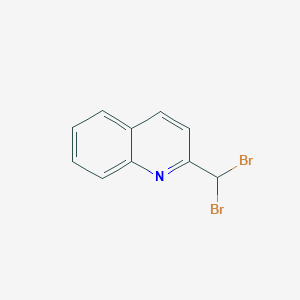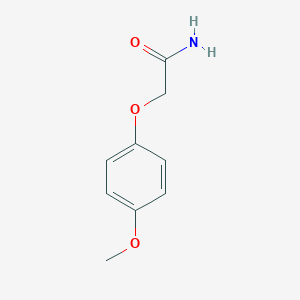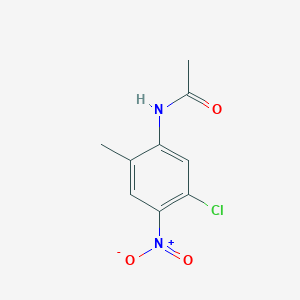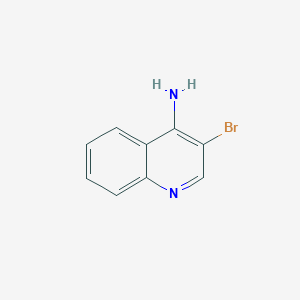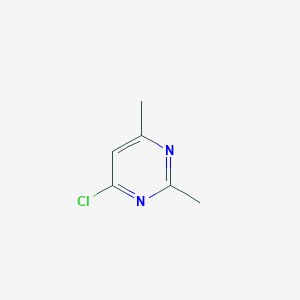
4-氯-2,6-二甲基嘧啶
概述
描述
4-Chloro-2,6-dimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₆H₇ClN₂. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position and two methyl groups at the 2- and 6-positions.
科学研究应用
4-Chloro-2,6-dimethylpyrimidine has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethyl-4-pyrone with triphenylmethylamine under the catalysis of a Lewis acid, followed by chlorination and deprotection using phosphorus oxychloride . Another method includes the microwave-assisted aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with substituted anilines .
Industrial Production Methods
Industrial production of 4-Chloro-2,6-dimethylpyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been shown to significantly reduce reaction times and improve efficiency compared to conventional heating methods .
化学反应分析
Types of Reactions
4-Chloro-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines or alkoxides.
Amination: Reaction with n-alkylamines to form corresponding amines.
Common Reagents and Conditions
Nucleophiles: Aniline derivatives, n-alkylamines
Catalysts: Lewis acids, microwave irradiation
Solvents: Dichloromethane, isopropanol.
Major Products
2-Anilinopyrimidines: Formed by the reaction with aniline derivatives.
Aminopyrimidines: Formed by the reaction with n-alkylamines.
作用机制
The mechanism of action of 4-Chloro-2,6-dimethylpyrimidine primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom at the 4-position is susceptible to nucleophilic attack, leading to the formation of various substituted pyrimidine derivatives . These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which activates the pyrimidine ring towards nucleophilic attack .
相似化合物的比较
Similar Compounds
2,6-Diamino-4-chloropyrimidine: Another chlorinated pyrimidine derivative with amino groups at the 2- and 6-positions.
2-Chloro-4,6-dimethylpyrimidine: A closely related compound with similar reactivity but different substitution pattern.
Uniqueness
Its ability to undergo efficient nucleophilic substitution reactions under mild conditions makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
4-chloro-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFOGXQLRLSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390043 | |
| Record name | 4-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4472-45-1 | |
| Record name | 4-Chloro-2,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 4-chloro-2,6-dimethylpyrimidine differ from its isomer, 2-chloro-4,6-dimethylpyrimidine, in amination reactions with amines?
A: While both isomers undergo amination reactions with amines, their reactivity can differ based on the steric hindrance around the chlorine atom. Research has shown that 4-chloro-2,6-dimethylpyrimidine generally exhibits lower reactivity compared to 2-chloro-4,6-dimethylpyrimidine when reacting with branched alkylamines and di-n-alkylamines. This difference is attributed to the increased steric hindrance around the chlorine atom at the 4-position, which hinders the approach of bulky amines. [] For instance, at comparable temperatures, amines with branching at the alpha-carbon position show significantly reduced reactivity towards 4-chloro-2,6-dimethylpyrimidine compared to n-alkylamines. []
Q2: Can 4-chloro-2,6-dimethylpyrimidine undergo reactions other than amination?
A: Yes, besides amination, 4-chloro-2,6-dimethylpyrimidine can undergo other reactions. Notably, it has been shown to undergo hydrolysis in the presence of hot hydriodic acid. [] Interestingly, under milder conditions, hydriodic acid can also facilitate transhalogenation, replacing the chlorine atom with iodine to yield 4-iodo-2,6-dimethylpyrimidine. [] This highlights the versatility of 4-chloro-2,6-dimethylpyrimidine as a starting material for synthesizing various substituted pyrimidine derivatives.
Q3: What is the significance of studying the reaction kinetics of 4-chloro-2,6-dimethylpyrimidine with amines without a solvent?
A: Investigating the reaction kinetics in the absence of a solvent provides valuable insights into the intrinsic reactivity of 4-chloro-2,6-dimethylpyrimidine. [] This approach eliminates the influence of solvent effects on reaction rates and allows for a direct comparison of the reactivity of different amines. By determining the second-order rate constants, Arrhenius parameters, and isokinetic temperatures in solvent-free conditions, researchers can gain a deeper understanding of the reaction mechanism and the factors influencing the amination process. [] This knowledge is crucial for optimizing reaction conditions and developing efficient synthetic routes to various alkylaminopyrimidines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

